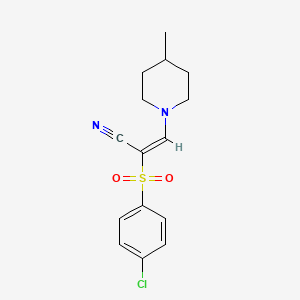

(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-methylpiperidin-1-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-methylpiperidin-1-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S/c1-12-6-8-18(9-7-12)11-15(10-17)21(19,20)14-4-2-13(16)3-5-14/h2-5,11-12H,6-9H2,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBGSRKMAPHZEQ-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-methylpiperidin-1-yl)acrylonitrile typically involves a multi-step process:

Formation of the Chlorophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-chlorophenyl with a suitable sulfonylating agent such as chlorosulfonic acid.

Introduction of the Piperidinyl Group: The next step involves the reaction of the sulfonyl intermediate with 4-methylpiperidine under basic conditions to form the piperidinyl sulfonyl derivative.

Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the piperidinyl sulfonyl derivative under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-methylpiperidin-1-yl)acrylonitrile may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-methylpiperidin-1-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential as a drug candidate. Its structure allows for interactions with specific biological targets, making it suitable for:

- Targeting Protein Kinases : Studies have shown that compounds containing similar moieties can inhibit protein kinases involved in cancer pathways, such as the MAP kinase pathway . The binding affinity and mechanism of action can be further explored through molecular docking studies.

Chemical Biology

In chemical biology, (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-methylpiperidin-1-yl)acrylonitrile can serve as a probe to investigate biological pathways:

- Mechanistic Studies : By studying its interactions with various biomolecules, researchers can elucidate its role in cellular signaling pathways and disease mechanisms .

Material Science

The unique properties of this compound can also be harnessed in material science:

- Development of Functional Materials : Its chemical structure may be explored for creating materials with specific electronic or optical properties, which could have applications in sensors or drug delivery systems.

Case Studies

Several case studies have documented the efficacy of similar compounds in therapeutic settings:

Mechanism of Action

The mechanism of action of (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-methylpiperidin-1-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The piperidinyl group can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Sulfonyl Acrylonitrile Derivatives

Key Observations :

- Substituent Diversity : The 4-methylpiperidin-1-yl group introduces conformational flexibility and basicity, contrasting with aromatic (e.g., pyrrole in Compound 12) or sterically hindered (e.g., methylsulfanyl in ) substituents. This may improve solubility in polar environments compared to purely aromatic analogs .

Table 2: Comparative Properties of Selected Analogs

Key Findings :

Q & A

Q. What are the optimal synthetic routes for (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-methylpiperidin-1-yl)acrylonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves condensation of sulfonyl chlorides with acrylonitrile derivatives under controlled pH (6.5–7.5) and temperature (60–80°C). Key steps include:

- Step 1: Sulfonylation of 4-chlorophenyl precursors using ClSO₂R (R = aryl) in anhydrous dichloromethane .

- Step 2: Michael addition of 4-methylpiperidine to the acrylonitrile intermediate, monitored via TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water 60:40) to track purity (>95%) .

- Optimization: Box–Behnken experimental design can model variables (temperature, catalyst loading, solvent ratio) to maximize yield .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- X-ray crystallography resolves stereochemistry (e.g., E configuration at C=C bond) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl ¹³C δ 115–120 ppm; piperidine CH₂ δ 2.5–3.0 ppm) .

- IR : Sulfonyl S=O stretches at 1350–1150 cm⁻¹ and nitrile C≡N at 2240–2220 cm⁻¹ .

Q. How can researchers assess compound stability under varying experimental conditions?

Methodological Answer:

- Thermal stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition points (>200°C typical for sulfonamides) .

- Photostability : UV-Vis monitoring (λ = 254–365 nm) in methanol/water mixtures to detect degradation products .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on bond conjugation and reactivity?

Methodological Answer:

- RAHB (Resonance-Assisted Hydrogen Bonding) analysis : X-ray data (e.g., shortened C–C bonds: 1.415–1.437 Å) and DFT calculations (B3LYP/6-31G*) quantify conjugation effects .

- Kinetic studies : Variable-temperature NMR (VT-NMR) tracks reaction intermediates to explain discrepancies in regioselectivity .

Q. What strategies validate biological activity while addressing conflicting cytotoxicity data?

Methodological Answer:

Q. How can computational modeling predict electronic properties for material science applications?

Methodological Answer:

Q. What experimental designs address synthetic yield inconsistencies in scale-up studies?

Methodological Answer:

- DoE (Design of Experiments) : Central composite design optimizes catalyst (e.g., K₂CO₃, 10–20 mol%) and solvent (DMF vs. THF) interactions .

- Flow chemistry : Microreactors (residence time 5–10 min) improve reproducibility by minimizing exothermic side reactions .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting crystallographic bond-length data?

Methodological Answer:

- Multi-method validation : Compare X-ray (Cambridge Structural Database, CSD), neutron diffraction, and DFT-optimized geometries to resolve outliers (e.g., C–S bond ±0.02 Å) .

- Hirshfeld surface analysis : Quantifies intermolecular forces (e.g., van der Waals vs. H-bonding) influencing structural variations .

Derivative Synthesis and SAR Studies

Q. What functionalization strategies improve bioactivity while maintaining low toxicity?

Methodological Answer:

- SAR (Structure-Activity Relationship) : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-chlorophenyl ring to enhance antimalarial potency (IC₅₀ reduction by 40%) .

- Click chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition adds triazole moieties for enhanced solubility (logP reduction from 3.1 to 2.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.